N-((1-benzylpiperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide
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Description
N-((1-benzylpiperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide, also known as BMA-155, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of piperidine derivatives and has been synthesized using a specific method.
Scientific Research Applications
Activators of Hypoxia-Inducible Factor 1 Pathways
This compound and its derivatives have been studied for their role as activators of hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is an important transcription factor that targets a series of adaptation genes under hypoxic conditions . The compound induced the expression of HIF-1α protein and downstream target gene p21, and upregulated the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Inhibitory Bioactivity in HepG2 Cells
Preliminary in vitro studies indicated that this compound shows significant inhibitory bioactivity in HepG2 cells . It has been found to have IC 50 values of 0.12 and 0.13 μM, respectively .
Role in Tumor Cell Apoptosis
The compound has been found to upregulate the expression of cleaved caspase-3, promoting tumor cell apoptosis . This is particularly relevant in the context of cancer research.
Potential Antioxidant Properties
Some derivatives of the compound have shown potent antioxidant properties in the oxygen radical absorbance capacity (ORAC) assay . These antioxidant values were either comparable or more potent than the comparator molecules (ascorbic acid, resveratrol, and trolox) .
Potential Cholinergic Properties
The compound and its derivatives have been screened for their ability to inhibit acetylcholinesterase (AChE)/butyrylcholinesterase (BuChE) enzymes . This makes them potential candidates for developing treatments for diseases like Alzheimer’s, where cholinergic signaling is impaired.
Crystallographic Studies
The compound has been used in crystallographic studies . It crystallizes with four crystallographically unique molecules in the asymmetric unit .
properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-20-9-5-6-10-21(20)27-17-22(25)23-15-18-11-13-24(14-12-18)16-19-7-3-2-4-8-19/h2-10,18H,11-17H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIRXAKNJDPNRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide |
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